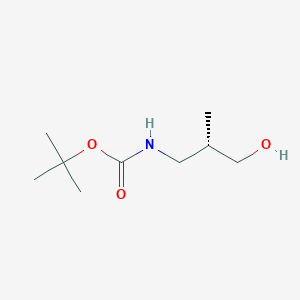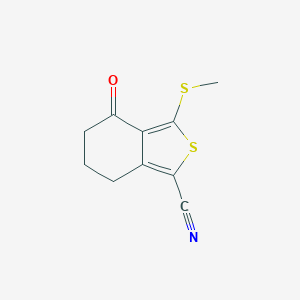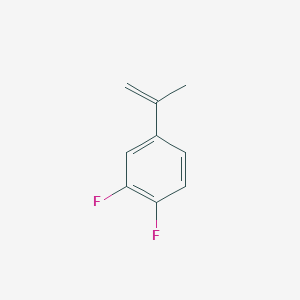
(S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate
Vue d'ensemble
Description
“(S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate” is a chemical compound that has been studied in the context of organic chemistry . It has been used in the preparation of optically active monoprotected 2-amino-2-methyl-1,3-propanediol .
Synthesis Analysis
The compound can be prepared from methyl (S)-2-methyl-3-hydroxypropanoate . The synthesis involves a dirhodium(II)-catalyzed C–H amination reaction . This reaction proceeds more smoothly than those of their 2-(methoxycarbonyl)propyl derivative to give the corresponding oxazolidinone in excellent yield .Chemical Reactions Analysis
The compound undergoes a dirhodium(II)-catalyzed C–H amination reaction . This reaction is a powerful tool for the synthesis of optically active nitrogen-containing compounds . The resulting oxazolidinone was converted efficiently into both ®-monoprotected and (S)-monoprotected 2-amino-2-methyl-1,3-propanediols .Applications De Recherche Scientifique
Chemical Structure and Properties
TERT-BUTYL N-[(2S)-3-HYDROXY-2-METHYLPROPYL]CARBAMATE (CAS RN: 160232-08-6) has the following properties:
- Safety Information: It is harmful if swallowed, causes serious eye damage, and is suspected of damaging fertility or the unborn child. Proper precautions should be taken during handling .
Applications
a. Organic Synthesis and Medicinal Chemistry: TERT-BUTYL N-[(2S)-3-HYDROXY-2-METHYLPROPYL]CARBAMATE serves as a versatile building block in organic synthesis. Researchers use it to create more complex molecules, especially in the field of medicinal chemistry. Its hydroxyl and carbamate functional groups make it amenable to various transformations, such as amidation, esterification, and nucleophilic substitutions.
b. Protecting Group in Peptide Synthesis: The compound finds utility as a protecting group for amino acids during peptide synthesis. Specifically, it acts as a Boc (tert-butoxycarbonyl) protecting group for the amino group. After peptide assembly, the Boc group can be selectively removed under mild conditions, revealing the desired peptide sequence.
c. Diels-Alder Reactions: TERT-BUTYL N-[(2S)-3-HYDROXY-2-METHYLPROPYL]CARBAMATE can generate t-Boc–N=O, which serves as a dienophile in Diels-Alder reactions. These cycloadditions are valuable for constructing complex ring systems and heterocycles.
d. Biological Studies: Researchers explore the compound’s effects on biological systems. It may interact with enzymes, receptors, or other biomolecules due to its structural features. Investigating its impact on cellular processes and potential therapeutic applications is an ongoing area of study.
e. Materials Science: The compound’s unique structure could contribute to the development of novel materials. Researchers might explore its use in polymer chemistry, supramolecular assemblies, or drug delivery systems.
f. Pharmacology and Drug Design: Given its potential bioactivity, TERT-BUTYL N-[(2S)-3-HYDROXY-2-METHYLPROPYL]CARBAMATE could inspire the design of new drugs or serve as a lead compound for further optimization.
g. Environmental Chemistry: Studying its fate in the environment, degradation pathways, and potential ecological impact is essential, especially considering its aquatic toxicity.
Mécanisme D'action
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-3-hydroxy-2-methylpropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-7(6-11)5-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAXTHWMUZLOHK-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC(=O)OC(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde](/img/structure/B64250.png)







